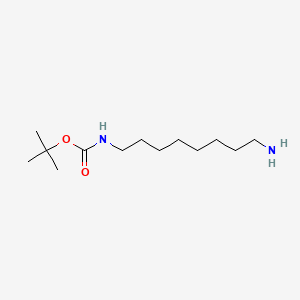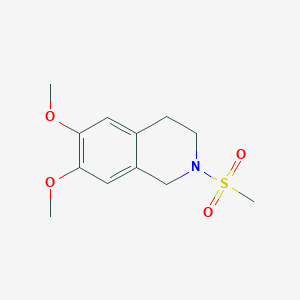
2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a chemical compound with the CAS Number: 328022-71-5 . It has a molecular weight of 271.34 and its IUPAC name is 6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H17NO4S . The InChI code for this compound is 1S/C12H17NO4S/c1-16-11-6-9-4-5-13 (18 (3,14)15)8-10 (9)7-12 (11)17-2/h6-7H,4-5,8H2,1-3H3 .Chemical Reactions Analysis
In terms of chemical reactions, it’s known that similar compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline can undergo reactions with o-quinone methides . The products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .It is a high-melting, thermostable crystalline substance, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis Applications
One study explores the acceleration of the reaction rate of methanesulfonyl fluoride with acetylcholinesterase, indicating a potential use in studying enzyme inhibition mechanisms. This study suggests that the presence of substituted ammonium ions significantly influences the reaction rate, highlighting the compound's utility in biochemical research (Kitz & Wilson, 1963).
Biological and Environmental Impact
Methanesulfonic acid, related to the compound , plays a critical role in the biogeochemical cycling of sulfur. It is formed in large quantities in the atmosphere and used by various bacteria as a sulfur source, indicating the environmental significance of methanesulfonyl compounds (Kelly & Murrell, 1999).
Receptor Modeling
A series of 6-(omega-methanesulfonylthioalkoxy)-2-N-methyl-1,2,3,4-tetrahydroisoquinolines were prepared to probe alpha2-adrenergic receptors. This research demonstrates the compound's relevance in receptor modeling and drug design, offering insights into receptor structure and function (Heinonen et al., 1998).
Methodological Advancements in Synthesis
Rapid microwave-assisted cleavage of methyl phenyl ethers using methanesulfonic acid presents a new method for synthesizing desmethyl precursors and removing protecting groups. This advancement is significant for chemical synthesis, providing a quicker and more efficient pathway for compound modification (Fredriksson & Stone-Elander, 2002).
Antioxidant Research
The development of non-toxic, water-soluble antioxidants like bis(2,2-dimethyl-4-methane sulphonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane demonstrates the compound's utility in mitigating liver necrosis induced by toxic substances in rats. This research is pivotal for understanding and developing treatments for acute hepatotoxicity (Börzsönyi et al., 1981).
Oxidation Studies
The oxidation of methanesulfinic acid and the reactions of the methanesulfonyl radical, both in the absence and presence of dioxygen, were investigated, revealing insights into the oxidation processes and potential applications in environmental chemistry (Flyunt et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-16-11-6-9-4-5-13(18(3,14)15)8-10(9)7-12(11)17-2/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRGOJVBAJLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2937707.png)


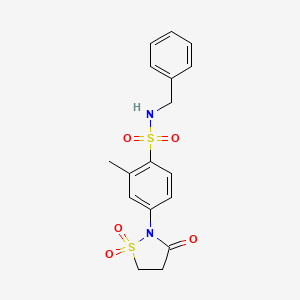
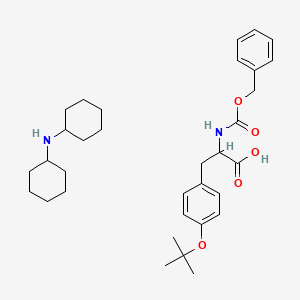
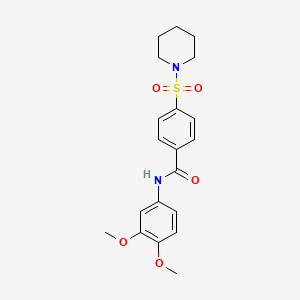
![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)
![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)
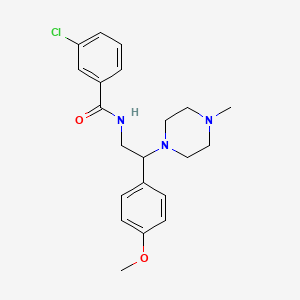
![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)
![Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate](/img/structure/B2937724.png)


